Cas no 1245030-09-4 (hoiamide C)

hoiamide C structure
Produktname:hoiamide C
hoiamide C Chemische und physikalische Eigenschaften
Namen und Kennungen
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- hoiamide C
- ethyl (2R,3S,4S,5S)-4-[[(4S)-2-[(4R)-2-[2-[(2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl]-1,3-thiazol-4-yl]-4-methyl-5H-1,3-thiazol-4-yl]-4-methyl-5H-1,3-thiazole-4-carbonyl]amino]-3-hydroxy-2,5-dimethylheptanoate
- DTXSID301334441
- CHEMBL1215860
- 1245030-09-4
- CHEBI:186392
- ethyl (2R,3S,4S,5S)-4-((4S,4'R)-2''-((2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl)-4,4'-dimethyl-4,4',5,5'-tetrahydro-[2,4':2',4''-terthiazole]-4-carboxamido)-3-hydroxy-2,5-dimethylheptanoate
- (4S)-2-[(4R)-2-{2-[(2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl]-1,3-thiazol-4-yl}-4-methyl-4,5-dihydro-1,3-thiazol-4-yl]-N-[(2R,3S,4S,5S)-1-ethoxy-3-hydroxy-2,5-dimethyl-1-oxoheptan-4-yl]-4-methyl-4,5-dihydro-1,3-thiazole-4-carboximidate
- (4S)-2-((4R)-2-(2-((2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl)-1,3-thiazol-4-yl)-4-methyl-4,5-dihydro-1,3-thiazol-4-yl)-N-((2R,3S,4S,5S)-1-ethoxy-3-hydroxy-2,5-dimethyl-1-oxoheptan-4-yl)-4-methyl-4,5-dihydro-1,3-thiazole-4-carboximidate
- ethyl (2R,3S,4S,5S)-4-((4S,4'R)-2''-((2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl)-4,4'-dimethyl-4,4',5,5'-tetrahydro-(2,4':2',4''-terthiazole)-4-carboxamido)-3-hydroxy-2,5-dimethylheptanoate
- ethyl (2R,3S,4S,5S)-4-(((4S)-2-((4R)-2-(2-((2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl)-1,3-thiazol-4-yl)-4-methyl-5H-1,3-thiazol-4-yl)-4-methyl-5H-1,3-thiazole-4-carbonyl)amino)-3-hydroxy-2,5-dimethylheptanoate
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- Inchi: InChI=1S/C37H62N4O7S3/c1-12-15-21(5)29(42)23(7)30(43)22(6)26(47-11)16-27-38-25(17-49-27)32-40-37(10,19-50-32)35-41-36(9,18-51-35)34(46)39-28(20(4)13-2)31(44)24(8)33(45)48-14-3/h17,20-24,26,28-31,42-44H,12-16,18-19H2,1-11H3,(H,39,46)/t20-,21+,22-,23-,24+,26-,28-,29-,30-,31-,36+,37+/m0/s1
- InChI-Schlüssel: STGNMXQTWDOGSE-FUVSMVGWSA-N
- Lächelt: CCCC(C)C(C(C)C(C(C)C(CC1=NC(=CS1)C2=NC(CS2)(C)C3=NC(CS3)(C)C(=O)NC(C(C)CC)C(C(C)C(=O)OCC)O)OC)O)O
Berechnete Eigenschaften
- Genaue Masse: 770.37806385g/mol
- Monoisotopenmasse: 770.37806385g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 21
- Komplexität: 1230
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topologische Polaroberfläche: 242Ų
hoiamide C Verwandte Literatur
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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